molecular formula C11H16BrFOSi B14768830 (5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane

(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane

Cat. No.: B14768830
M. Wt: 291.23 g/mol
InChI Key: ZRJIEOXAGMXCND-UHFFFAOYSA-N
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Description

(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H16BrFOSi. This compound is characterized by the presence of a bromine, ethoxy, and fluorine substituent on a phenyl ring, which is further attached to a trimethylsilane group. It is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane typically involves the reaction of 5-bromo-3-ethoxy-2-fluorophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and properties. The presence of the bromine, ethoxy, and fluorine groups allows for versatile chemical transformations, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H16BrFOSi

Molecular Weight

291.23 g/mol

IUPAC Name

(5-bromo-3-ethoxy-2-fluorophenyl)-trimethylsilane

InChI

InChI=1S/C11H16BrFOSi/c1-5-14-9-6-8(12)7-10(11(9)13)15(2,3)4/h6-7H,5H2,1-4H3

InChI Key

ZRJIEOXAGMXCND-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)[Si](C)(C)C)F

Origin of Product

United States

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